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Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

Cat. No.: B118843 Get Quote

Spectroscopic Profile of 4-
Methoxyphenylboronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-

Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and

drug development professionals, offering a consolidated resource of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant

experimental protocols.

Chemical Structure and Properties
Chemical Name: 4-Methoxyphenylboronic acid[1] CAS Number: 5720-07-0[1] Molecular

Formula: C₇H₉BO₃[1][2] Molecular Weight: 151.96 g/mol [1][3][4] Appearance: White to light

beige crystalline powder[1][5] Melting Point: 204-206 °C[1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methoxyphenylboronic
acid, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

7.70 - 7.65 d 2H
Ar-H (ortho to -

B(OH)₂)
DMSO-d₆

6.89 - 6.85 d 2H
Ar-H (ortho to -

OCH₃)
DMSO-d₆

3.75 s 3H -OCH₃ DMSO-d₆

7.9 (broad s) 2H -B(OH)₂ DMSO-d₆

Data sourced from publicly available spectra. Specific peak values may vary slightly depending

on the solvent and instrument calibration.

¹³C NMR Data[6][7]

Chemical Shift (δ) ppm Assignment Solvent

160.8 Ar-C (-OCH₃) CDCl₃

136.5 Ar-C (ortho to -B(OH)₂) CDCl₃

113.2 Ar-C (ortho to -OCH₃) CDCl₃

55.1 -OCH₃ CDCl₃

Not observed Ar-C (-B(OH)₂) CDCl₃

The carbon attached to the boron atom is often not observed or is very broad due to

quadrupolar relaxation.

Infrared (IR) Spectroscopy
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Frequency (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (from B(OH)₂ and

absorbed H₂O)

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

~1600 Strong C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1030 Strong
Symmetric C-O-C stretch (aryl

ether)

~750 Strong
Out-of-plane C-H bend (1,4-

disubstituted)

Data is a representative compilation from various sources.[2][3][8][9]

Mass Spectrometry (MS)
m/z Ion Type Comments

152.06 [M]⁺

Molecular ion peak

corresponding to the exact

mass of C₇H₉BO₃.[2]

134 [M-H₂O]⁺ Loss of a water molecule.

108 [M-B(OH)₂]⁺ Loss of the boronic acid group.

Fragmentation patterns can vary depending on the ionization technique (e.g., ESI, EI). Boronic

acids can be challenging to analyze by MS and may require derivatization.[10][11][12]

Experimental Protocols
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Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are

generalized protocols for acquiring the data presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-methoxyphenylboronic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[13]

Ensure the sample is fully dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation

delay, and 16-64 scans.

For ¹³C NMR, a 90-degree pulse angle, a 2-5 second relaxation delay, and a larger

number of scans (e.g., 1024 or more) are typically required.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid 4-methoxyphenylboronic
acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Apply

pressure to ensure good contact.
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Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

Collect the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Dissolve a small amount of 4-methoxyphenylboronic acid in a

suitable solvent such as methanol or acetonitrile to a concentration of approximately 1

mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-

10 µg/mL.[10]

Instrument Setup:

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile

or methanol) with a small amount of acid (e.g., formic acid) for positive ion mode or base

(e.g., ammonium hydroxide) for negative ion mode to aid ionization.[10]

Infuse the sample directly into the mass spectrometer or inject it through a liquid

chromatography system.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of 4-Methoxyphenylboronic acid with its key spectroscopic features.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition
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Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis
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4-Methoxyphenylboronic Acid: Structure and Spectroscopic Correlations

Chemical Structure

NMR Signals IR Absorptions (cm⁻¹)
O-H
|

HO-B
|

/ |   |
C1---C2

//   C6     C3
   //

C5=C4-O-CH3

Ar-H (ortho to B)
~7.7 ppm (d)

Ar-H (ortho to O)
~6.9 ppm (d)

-OCH3
~3.8 ppm (s)

-B(OH)2
Broad signal

O-H Stretch
3400-3200

B-O Stretch
~1350

C-O-C Stretch
~1250, ~1030

Click to download full resolution via product page

Caption: 4-Methoxyphenylboronic Acid: Structure-Spectra Correlations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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